molecular formula C17H13Cl2N7O B608164 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]- CAS No. 1224942-06-6

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-

Cat. No. B608164
M. Wt: 402.24
InChI Key: NNGCTIVKZKXWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jak2-IN-7j is a selective Jak2 inhibitor which demonstrates a time-dependent knock-down of pSTAT5, which is a downstream target of Jak2.

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine is a prominent heterocyclic scaffold in drug discovery, showcasing a broad range of medicinal properties, including anticancer, CNS agents, anti-infective, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. Structure-activity relationship (SAR) studies emphasize the versatility of this scaffold, encouraging further exploration for potential drug candidates. This review highlights synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties alongside SAR studies, marking a comprehensive compilation of advances made with this scaffold since the 1980s (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidine Synthesis

The review focuses on the regio-orientation and regioselectivity in synthesizing pyrazolo[1,5-a]pyrimidines, highlighting the challenges and literature controversies surrounding the substituent's regio-orientation on the pyrimidine ring. This comprehensive analysis aims to clarify the regio-orientation significance, offering insights into synthetic strategies and the structural nuances of pyrazolo[1,5-a]pyrimidine derivatives (Mohamed & Mahmoud, 2019).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

This manuscript delves into the synthesis and medicinal aspects of pyrazolo[3,4-d]pyrimidines, including their structure-activity relationships. The compounds’ biological investigations have shown their significant medicinal significance in various disease conditions, highlighting their therapeutic potential across central nervous system, cardiovascular system, cancer, and inflammation treatments (Chauhan & Kumar, 2013).

Hybrid Catalysts in Synthesis of Pyrimidine Derivatives

This review emphasizes the role of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), highlighting the broad applicability of 5H-pyrano[2,3-d]pyrimidine scaffolds in medicinal and pharmaceutical industries. It covers the synthetic pathways employing diverse hybrid catalysts for developing these derivatives, indicating the scaffold’s wide range of applicability and the potential for discovering lead molecules (Parmar, Vala, & Patel, 2023).

properties

CAS RN

1224942-06-6

Product Name

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-

Molecular Formula

C17H13Cl2N7O

Molecular Weight

402.24

IUPAC Name

5-Amino-N-(3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H13Cl2N7O/c1-25-8-13(15(24-25)10-6-9(18)2-3-12(10)19)22-17(27)11-7-21-26-5-4-14(20)23-16(11)26/h2-8H,1H3,(H2,20,23)(H,22,27)

InChI Key

NNGCTIVKZKXWGS-UHFFFAOYSA-N

SMILES

O=C(C1=C2N=C(N)C=CN2N=C1)NC3=CN(C)N=C3C4=CC(Cl)=CC=C4Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Jak2 IN-7j;  Jak2 IN 7j;  Jak2-IN 7j

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chloro-N-(3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (110 mg, 0.26 mmol) in ethanol saturated with ammonia (4 mL) was heated at 95° C. for 30 minutes with microwave irradiation. The mixture was concentrated. Purification by flash column chromatography afforded 5-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(2,5-dichloro-phenyl)-1-methyl-1H-pyrazol-4-yl]-amide as a solid (80 mg, 77% yield). 1H NMR (400 MHz, DMSO-d6): 9.37 (s, 1H), 8.63 (d, J=7.6 Hz, 1H), 8.14-8.16 (m, 2H), 7.70 (m, 1H), 7.52-7.55 (m, 2H), 6.39 (d, J=8.0 Hz, 1H), 3.91 (s, 3H).
Name
5-chloro-N-(3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-
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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-
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Reactant of Route 3
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-
Reactant of Route 4
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-
Reactant of Route 5
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-
Reactant of Route 6
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-

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